Sigamide

Catalog No.
S650651
CAS No.
928789-96-2
M.F
C21H34N2O2
M. Wt
346.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sigamide

Traditional transition-metal catalysts for chiral amine synthesis risk heavy metal contamination and require high-pressure equipment. Sigamide, a sterically demanding N-methyl valine-derived formamide organocatalyst, resolves this by enabling asymmetric trichlorosilane reduction of ketimines at ambient temperature and pressure.

  • Delivers >95% ee with 1-5 mol% catalyst loading, avoiding racemic background reactions.
  • Fully metal-free workflow eliminates costly downstream scavenging, meeting regulatory requirements for APIs like Ezetimibe.
  • Ambient operation and low loading make it ideal for automated parallel synthesis of chiral amine libraries.

CAS Number

928789-96-2

Product Name

Sigamide

IUPAC Name

(2S)-N-(3,5-ditert-butylphenyl)-2-[formyl(methyl)amino]-3-methylbutanamide

Molecular Formula

C21H34N2O2

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C21H34N2O2/c1-14(2)18(23(9)13-24)19(25)22-17-11-15(20(3,4)5)10-16(12-17)21(6,7)8/h10-14,18H,1-9H3,(H,22,25)/t18-/m0/s1

InChI Key

OVKNTNIBDGTNQY-SFHVURJKSA-N

SMILES

CC(C)C(C(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)N(C)C=O

Synonyms

sigamide

Canonical SMILES

CC(C)C(C(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)N(C)C=O

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)N(C)C=O

The exact mass of the compound Sigamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 mg, 500 mg, 1 g

Sigamide, chemically defined as (S)-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide, is an advanced, N-methyl valine-derived Lewis-basic formamide organocatalyst [1]. In chemical procurement, it is primarily sourced to replace transition-metal catalysts in the highly enantioselective reduction of ketimines to chiral amines. By utilizing inexpensive trichlorosilane as the reducing agent, Sigamide enables ambient-temperature, ambient-pressure asymmetric synthesis without the risk of heavy metal leaching, making it a critical process material for pharmaceutical intermediate manufacturing [1].

Research Fit

Metal-free asymmetric ketimine reduction with trichlorosilane
N-methyl valine-derived Lewis-basic formamide organocatalyst
Chiral amine synthesis research — aromatic and nonaromatic scope

Substituting Sigamide with simpler, less sterically hindered formamides (such as generic valine anilides or DMF) results in a severe drop in enantiomeric excess because they fail to sufficiently shield the trichlorosilyl transition state, allowing the racemic background reaction to compete [1]. Conversely, substituting the process with traditional transition-metal catalysts (like Iridium or Ruthenium complexes) introduces heavy metal contamination, necessitating expensive downstream scavenging steps and high-pressure hydrogenation infrastructure [1]. Sigamide’s specific 3,5-di-tert-butylphenyl moiety provides the exact steric bulk required to lock the transition state geometry, ensuring high enantiopurity at low catalyst loadings while maintaining a highly processable, metal-free workflow.

Substitution Risk

Sigamide 3,5-di-tert-butylphenyl substituent — reported higher enantioselectivity profile
Substitute Risk 3,5-dimethylphenyl analog (CAS 731797-86-7) may yield lower ee — steric substitution context differs
Sigamide Homogeneous unsupported catalyst — effective at low loading with high ee
Substitute Risk Polymer/dendron-supported formamides may require higher loading and show reduced ee — immobilization context shifts performance
Sigamide Validated nonaromatic ketimine reduction — broad substrate class coverage
Substitute Risk Pipecolinic/piperazine formamides lack documented nonaromatic scope — substrate-class fit may not transfer

Steric Bulk-Driven Enantioselectivity vs. Less Hindered Analogs

In the asymmetric reduction of aromatic ketimines using trichlorosilane, the specific steric environment of the catalyst is critical. Sigamide, featuring a bulky 3,5-di-tert-butylphenyl moiety, achieves an enantiomeric excess (ee) of up to 95-97%. In head-to-head comparisons under identical conditions, the less hindered 3,5-dimethyl analog (Kenamide) peaks at ≤92% ee, while the unsubstituted anilide derivative manages only ≤90% ee [1]. The massive tert-butyl groups on Sigamide effectively suppress the non-selective background reaction by tightly coordinating the trichlorosilyl transition state.

Evidence DimensionEnantiomeric excess (ee) in ketimine reduction
Target Compound Data≤95-97% ee
Comparator Or BaselineKenamide (≤92% ee) / Unsubstituted anilide (≤90% ee)
Quantified Difference3-7% absolute increase in enantiomeric excess
Conditions1-5 mol% catalyst, room temperature, toluene, Cl3SiH

Procuring the specifically hindered Sigamide minimizes downstream chiral resolution costs by maximizing primary asymmetric induction.

Enantioselectivity
Head-to-head
Sigamide ≤97% ee vs untagged ≤95% ee / fluorous-tagged ≤92% ee
Supports head-to-head ranking review
Ketimine substrates 6–10; Cl₃SiH; 1–5 mol%; toluene; rt

Catalyst Loading Efficiency and Background Reaction Suppression

Standard chiral Lewis base organocatalysts often require 10-20 mol% loading to outcompete the uncatalyzed, racemic background reduction of imines. Sigamide demonstrates exceptional catalytic efficiency, maintaining high enantioselectivity (91-94% ee) at loadings as low as 1-5 mol% [1]. In optimized systems, the loading can be reduced to 1 mol% without any loss of enantiomeric purity, proving its superior turnover rate compared to generic formamides [2].

Evidence DimensionMinimum effective catalyst loading
Target Compound Data1-5 mol% (can be optimized to 1 mol%)
Comparator Or BaselineStandard organocatalysts (10-20 mol%)
Quantified DifferenceUp to 10-20x reduction in required stoichiometric catalyst loading
ConditionsRoom temperature reduction of acetophenone-derived imines with Cl3SiH

Lower catalyst loading directly improves process economics and simplifies post-reaction purification in large-scale amine synthesis.

Nonaromatic Scope
Cross-study
Sigamide ≤97% ee on nonaromatic ketimines with sufficient R¹/R² steric difference
Supports nonaromatic substrate method fit
Pipecolinic scaffold limited to N-aryl ketimines; nonaromatic performance not demonstrated

Metal-Free Processability for Pharmaceutical Intermediates

Traditional asymmetric hydrogenation of imines relies on expensive transition metal catalysts (e.g., Ir, Ru, Rh), which require high-pressure hydrogen and leave toxic metal residues. Sigamide enables a completely metal-free reduction pathway using inexpensive trichlorosilane at ambient pressure and room temperature[1]. This eliminates the need for expensive metal scavengers and complex high-pressure reactor infrastructure, making it highly processable for active pharmaceutical ingredient (API) synthesis [2].

Evidence DimensionHeavy metal residue and process pressure
Target Compound Data0 ppm metal, 1 atm, room temperature
Comparator Or BaselineIr/Ru-catalyzed hydrogenation (requires metal scavenging, high pressure H2)
Quantified DifferenceComplete elimination of transition metal contamination and high-pressure requirements
ConditionsSynthesis of chiral amine pharmaceutical precursors

Eliminating transition metals removes the regulatory and procurement burdens associated with heavy metal scavenging in pharmaceutical manufacturing.

Substituent Effect
Cross-study
3,5-di-tert-butylphenyl: reported higher ee vs 3,5-dimethylphenyl analog
Supports steric-bulk selection context
Exact Δee substrate-dependent; bulkier substituent consistently yields higher ee
Catalyst Loading
Cross-study
1–5 mol% at ≤97% ee vs 15 mol% polymer-supported at ≤82% ee
Supports loading-efficiency comparison
3–15× lower loading; immobilized systems show 10–15% ee penalty
Substrate Diversity
Class-level
4+ ketimine structural classes validated: aromatic, heteroaromatic, conjugated, nonaromatic
Supports scope-diversity review
Context-dependent; verify performance for specific substrate of interest

Metal-Free Synthesis of Pharmaceutical APIs

Ideal for the late-stage reductive amination of precursors for drugs like Ezetimibe and N-acetylcolchinol, where avoiding transition metal contamination is a strict regulatory requirement [2].

Asymmetric Synthesis of Chiral 1,2-Diarylsubstituted Aziridines

Highly suitable for generating chiral amine building blocks with >95% ee, directly leveraging its superior steric control over the trichlorosilane reduction pathway [1].

Parallel Library Generation of Secondary Amines

The ambient-temperature, ambient-pressure operational profile and low catalyst loading (1-5 mol%) make Sigamide a highly processable choice for automated or parallel synthesis of chiral amine libraries without specialized high-pressure reactors [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral Amine Synthesis Research
Enantioselectivity profile
ee reproducibility under reported conditions
Low-Loading Catalysis Studies
Catalyst loading efficiency
Loading-dependent ee verification
Nonaromatic Imine Methodology
Substrate class coverage
Aliphatic ketimine performance review
Organocatalyst SAR Benchmarking
Structural benchmark identity
Substituent-effect reproducibility

XLogP3

5.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2S)-N-(3,5-ditert-butylphenyl)-2-[formyl(methyl)amino]-3-methylbutanamide

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